molecular formula C13H10N4O3 B1679432 Ro 08-2750 CAS No. 37854-59-4

Ro 08-2750

Cat. No.: B1679432
CAS No.: 37854-59-4
M. Wt: 270.24 g/mol
InChI Key: JDEMVNYMYPJJIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde is NGF (Nerve Growth Factor) . NGF is a protein that is crucial for the growth, maintenance, and survival of certain nerve cells (neurons). It also functions as a signaling molecule .

Mode of Action

This compound acts as a non-peptide, reversible inhibitor of NGF . It directly binds to NGF, inhibiting its function . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 1 µM .

Biochemical Pathways

Given its role as an ngf inhibitor, it likely impacts pathways related to neuronal signaling

Pharmacokinetics

It is known that the compound should be stored in a dry environment at 2-8°c . More research is needed to understand its bioavailability and other pharmacokinetic properties.

Result of Action

The inhibition of NGF by this compound could potentially lead to a decrease in neuronal signaling . This could have various effects at the molecular and cellular level, depending on the specific context and the other molecules involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors that could potentially influence the compound’s action include pH, presence of other molecules, and specific conditions within the cell.

Biochemical Analysis

Biochemical Properties

7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in neuronal signaling pathways. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with neuronal growth factors (NGF), modulating their signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their conformation and activity.

Cellular Effects

The effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the DNA binding of NF-κB p50, a key transcription factor involved in inflammatory responses . This inhibition can lead to changes in gene expression and subsequent cellular responses.

Molecular Mechanism

At the molecular level, 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to certain enzymes can inhibit their activity, leading to downstream effects on cellular processes . Additionally, it can influence gene expression by modulating the activity of transcription factors such as NF-κB p50 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and function.

Dosage Effects in Animal Models

The effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular function and induction of stress responses . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution patterns can affect its activity and function, as well as its potential therapeutic applications.

Subcellular Localization

7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Chemical Reactions Analysis

Ro 08-2750 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .

Properties

IUPAC Name

7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEMVNYMYPJJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590847
Record name 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37854-59-4
Record name 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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